2-(5-Amino-3-cyclohexyl-1h-pyrazol-1-yl)ethan-1-ol
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Overview
Description
2-(5-Amino-3-cyclohexyl-1h-pyrazol-1-yl)ethan-1-ol is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a pyrazole ring substituted with an amino group and a cyclohexyl group, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(5-Amino-3-cyclohexyl-1h-pyrazol-1-yl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include substituted pyrazoles, alcohols, amines, and other derivatives that can be further utilized in various applications .
Scientific Research Applications
2-(5-Amino-3-cyclohexyl-1h-pyrazol-1-yl)ethan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-Amino-3-cyclohexyl-1h-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, influencing biological processes such as cell signaling, metabolism, and gene expression . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other aminopyrazoles and cyclohexyl-substituted pyrazoles, such as:
- 2-(5-Amino-1H-pyrazol-1-yl)ethanol
- 2-(5-Amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol .
Uniqueness
What sets 2-(5-Amino-3-cyclohexyl-1h-pyrazol-1-yl)ethan-1-ol apart is its unique combination of the cyclohexyl group and the ethan-1-ol moiety, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H19N3O |
---|---|
Molecular Weight |
209.29 g/mol |
IUPAC Name |
2-(5-amino-3-cyclohexylpyrazol-1-yl)ethanol |
InChI |
InChI=1S/C11H19N3O/c12-11-8-10(13-14(11)6-7-15)9-4-2-1-3-5-9/h8-9,15H,1-7,12H2 |
InChI Key |
NGDSBGSKCQXXNA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NN(C(=C2)N)CCO |
Origin of Product |
United States |
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